12-Deoxyphorbol-13-angelate

Description

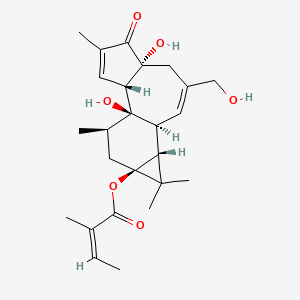

Structure

2D Structure

3D Structure

Properties

CAS No. |

65700-60-9 |

|---|---|

Molecular Formula |

C25H34O6 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H34O6/c1-7-13(2)21(28)31-24-10-15(4)25(30)17(19(24)22(24,5)6)9-16(12-26)11-23(29)18(25)8-14(3)20(23)27/h7-9,15,17-19,26,29-30H,10-12H2,1-6H3/b13-7-/t15-,17+,18-,19-,23-,24+,25-/m1/s1 |

InChI Key |

GFAGCYRBGVCTPP-APZZYBINSA-N |

SMILES |

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |

Synonyms |

12-deoxyphorbol-13-angelate 12-deoxyphorbol-13-angelate, (1aR-(1aalph,1bbeta,4abeta,7aalph,7balpha,8alpha,9beta,9aalpha-(E)))-isome |

Origin of Product |

United States |

Natural Occurrence and Isolation of 12 Deoxyphorbol 13 Angelate

Botanical Sources and Distribution within Plant Families (e.g., Euphorbiaceae, Thymelaeaceae)

12-Deoxyphorbol-13-angelate and its related phorbol (B1677699) esters are characteristic secondary metabolites found predominantly in the plant families Euphorbiaceae and Thymelaeaceae. nih.govresearchgate.net The genus Euphorbia, one of the largest within the Euphorbiaceae family, is a particularly rich source of these diterpenes. nih.govnih.gov

Research has identified these compounds in various species, often concentrated in the plant's latex, a milky exudate that serves as a defense mechanism. nih.govmdpi.comresearchgate.net The presence of these esters is a key chemosystematic marker for these plant families. researchgate.net For example, the latex of Euphorbia resinifera has been confirmed as a source of this compound and its 20-acetate derivative. nih.govmdpi.com Other species within the genus, such as Euphorbia cooperi and Euphorbia tirucalli, are also known to produce a variety of 12-deoxyphorbol esters. mdpi.com While tiglianes are most common in Euphorbiaceae, the Thymelaeaceae family is also noted for producing structurally related diterpenoids, primarily of the daphnane type, though tiglianes are also found. researchgate.netresearchgate.net

Table 1: Botanical Sources of 12-Deoxyphorbol Esters

| Family | Genus | Species | Plant Part | Specific Compounds Isolated |

|---|---|---|---|---|

| Euphorbiaceae | Euphorbia | E. resinifera | Latex | This compound, 12-deoxyphorbol 20-acetate 13-angelate nih.govmdpi.comresearchgate.net |

| Euphorbiaceae | Euphorbia | E. bothae | Aerial Parts | 12-deoxyphorbol-13-isobutyrate-16-angelate-20-acetate researchgate.net |

| Euphorbiaceae | Euphorbia | E. cooperi | Latex | 12-deoxyphorbol-13-isobutyrate-16-angelate-20-acetate mdpi.com |

| Euphorbiaceae | Euphorbia | E. tirucalli | Latex | Various 12-Deoxyphorbol esters mdpi.com |

| Euphorbiaceae | Euphorbia | E. ledienii | Not Specified | 12-Deoxyphorbol-13-isobutyrate-20-acetate (B1230736), 12-Deoxyphorbol-13-(2-methylbutyrate)-20-acetate mdpi.com |

| Thymelaeaceae | Multiple | Not Specified | Not Specified | Tigliane-type diterpenoids nih.govresearchgate.net |

Extraction Methodologies from Plant Matrix

The initial step in isolating this compound involves extracting the compound from the plant material. The choice of solvent and method is critical and depends on the polarity of the target compounds and the nature of the plant matrix. Given that phorbol esters are relatively nonpolar, organic solvents are typically employed.

A common procedure involves the maceration of the dried and powdered plant material in a suitable solvent. For instance, the air-dried latex of Euphorbia resinifera has been successfully extracted by macerating it three times in ethyl acetate (B1210297) (EtOAc) at room temperature. nih.gov Another approach used for the aerial parts of Euphorbia bothae involved lyophilization (freeze-drying) of the plant material, followed by steeping in acetone overnight. researchgate.net Other solvents reported for the extraction of diterpenes from Euphorbia species include dichloromethane. researchgate.net General methods for phytochemical extraction also list methanol (B129727), ethanol, and various hydrocarbon solvents as effective for more hydrophobic components. mdpi.com

Table 2: Extraction Methods for 12-Deoxyphorbol Esters from Euphorbia Species

| Plant Species | Plant Part | Pre-treatment | Extraction Technique | Solvent |

|---|---|---|---|---|

| Euphorbia resinifera | Latex | Air-dried | Maceration | Ethyl Acetate (EtOAc) nih.gov |

| Euphorbia resinifera | Latex | Not Specified | Not Specified | Dichloromethane researchgate.net |

| Euphorbia bothae | Aerial Parts | Lyophilized (Freeze-dried) | Steeping | Acetone researchgate.net |

Chromatographic and Purification Techniques for this compound Isolation

Following crude extraction, a series of chromatographic steps are necessary to isolate this compound from the complex mixture of phytochemicals. This process is often described as laborious due to the structural similarity of the compounds and their relatively low concentrations. mdpi.com

A multi-step purification strategy is standard. An initial fractionation of the crude extract is often performed using techniques like reversed-phase chromatography. For example, an acetone extract from E. bothae was first fractionated using a polymeric reversed-phase resin (Diaion HP-20). researchgate.net This is typically followed by column chromatography over a normal-phase adsorbent, most commonly silica gel. mdpi.comresearchgate.net

The final purification to obtain the pure compound is almost always achieved using High-Performance Liquid Chromatography (HPLC), often in a semi-preparative or preparative mode. mdpi.com Normal-phase HPLC is frequently used in the final stages. For instance, fractions obtained from silica gel chromatography of E. resinifera and E. bothae extracts were further purified by normal-phase HPLC to yield pure 12-deoxyphorbol esters. mdpi.comresearchgate.net

Table 3: Chromatographic Purification Scheme for 12-Deoxyphorbol Esters

| Purification Stage | Chromatographic Technique | Stationary Phase / Sorbent | Purpose |

|---|---|---|---|

| Initial Fractionation | Reversed-Phase Separation | Polymeric Resin (e.g., Diaion HP-20) | To separate compounds into fractions based on polarity. researchgate.net |

| Intermediate Purification | Column Chromatography | Silica Gel | To further separate the target compounds from other components in the enriched fractions. mdpi.comresearchgate.net |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | Silica Gel (Normal-Phase) | To isolate the pure this compound and related esters. mdpi.comresearchgate.net |

Biosynthetic Pathways of Phorbol Esters Precursors

Diterpene Core Biosynthesis

The formation of the phorbol (B1677699) ester backbone, a tetracyclic structure known as tigliane (B1223011), is a multi-step process that begins with a universal precursor for diterpenes. nih.govnih.gov

The biosynthesis initiates with geranylgeranyl diphosphate (B83284) (GGPP), a C20 isoprenoid precursor. biorxiv.org GGPP is formed from the condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). biorxiv.org The first committed step in the biosynthesis of the tigliane skeleton is the cyclization of GGPP to form the macrocyclic diterpene, casbene (B1241624). nih.govbrainkart.com This reaction is catalyzed by the enzyme casbene synthase. nih.govnih.govnih.gov Casbene synthase activity has been identified and characterized, particularly in Ricinus communis (castor bean), where its levels increase upon fungal infection, suggesting a role for casbene as a phytoalexin. brainkart.comnih.gov

Following the formation of casbene, a series of complex cyclizations and rearrangements occur to yield the characteristic 5/7/6/3 fused ring system of the tigliane core. nih.govresearchgate.net While the exact enzymatic steps are not fully elucidated, it is proposed that casbene is first converted to the lathyrane skeleton, which then serves as a precursor to the tigliane structure. nih.gov This transformation involves significant skeletal reorganization. Further modifications, such as oxidations at various positions on the tigliane skeleton, are carried out by cytochrome P450 monooxygenases to produce the polyhydroxylated phorbol core. researchgate.netmdpi.com For instance, research has identified cytochrome P450s from the CYP726A subfamily that catalyze the oxidation of casbene, a key step in the pathway. researchgate.net The final tigliane structure is characterized by a trans-fused A/B ring system, a trans-fused B/C ring system, and a cis-fused C/D ring system, with the D-ring being a cyclopropane (B1198618) ring. nih.gov

Enzymatic Esterification Steps Leading to Phorbol Esters

Once the polyhydroxylated phorbol core is synthesized, it undergoes a series of esterification reactions at specific hydroxyl groups, leading to the vast diversity of naturally occurring phorbol esters. biorxiv.org These esterifications typically occur at the C-12, C-13, and C-20 positions of the phorbol molecule. biorxiv.org

The esterification process is catalyzed by specific acyltransferases, which transfer acyl groups from various acyl-CoA donors to the hydroxyl groups of the phorbol core. The specific nature of the attached ester groups is a major determinant of the biological activity of the resulting phorbol ester. The reactivity of the hydroxyl groups on the phorbol skeleton towards esterification generally follows the order C-20 > C-13 > C-12, primarily due to steric hindrance. acs.org This inherent reactivity difference can be exploited in synthetic chemistry to achieve selective acylation. acs.org In the biological system, specific enzymes are presumed to dictate the precise pattern and type of esterification, leading to the formation of specific phorbol esters in different plant species.

Hypothetical Biosynthetic Routes Specific to 12-Deoxyphorbol-13-angelate

The biosynthesis of this compound follows the general pathway of phorbol ester formation but with specific modifications. The name of the compound itself provides clues to its biosynthetic origin from the phorbol skeleton.

The pathway would diverge from the synthesis of phorbol at the point of hydroxylation of the tigliane core. For this compound, the hydroxylation at the C-12 position is absent. This suggests either the action of a specific synthase that does not introduce a hydroxyl group at C-12 or the presence of a reductase enzyme that removes the C-12 hydroxyl group from a phorbol precursor. The resulting intermediate is the 12-deoxyphorbol core.

The final step in the biosynthesis is the specific esterification of the C-13 hydroxyl group with angelic acid. This reaction would be catalyzed by a hypothetical angelic-CoA:12-deoxyphorbol-13-O-acyltransferase. This enzyme would selectively transfer the angeloyl group from a donor molecule, likely angeloyl-CoA, to the C-13 position of the 12-deoxyphorbol core. Compounds such as this compound have been isolated from various plants in the Euphorbiaceae family, including Euphorbia resinifera. researchgate.netmdpi.com The co-occurrence of other 12-deoxyphorbol esters, such as 12-deoxyphorbol-13-isobutyrate and 12-deoxyphorbol-13-phenylacetate, in these plants suggests the presence of a suite of acyltransferases with varying substrate specificities for different acyl-CoA donors, acting on the common 12-deoxyphorbol precursor. acs.orgresearchgate.netbiointerfaceresearch.com

Chemical Synthesis and Derivatization of 12 Deoxyphorbol 13 Angelate and Analogs

Total Synthesis Approaches to the Phorbol (B1677699) Skeleton

The total synthesis of phorbol is a landmark achievement in organic chemistry due to its complex architecture. The molecule features a unique 5/7/6/3 tetracyclic ring system, known as the tigliane (B1223011) skeleton, adorned with eight contiguous stereocenters and dense oxygenation. chinesechemsoc.org This structure is also sensitive to acid, base, heat, and oxidation, adding to the synthetic challenge. chinesechemsoc.org

Over the past few decades, several research groups have undertaken this challenge, resulting in a handful of successful total and formal syntheses. chinesechemsoc.org

The Wender Group: Professor Paul Wender's group at Stanford University reported the first total synthesis of racemic phorbol. chinesechemsoc.orgpitt.edu Their approach featured a key oxidopyrylium-alkene [5+2] cycloaddition to construct the B and C rings of the core structure. pitt.eduacs.org Later work from the Wender lab led to an asymmetric formal synthesis of phorbol. acs.orgstanford.edu

The Baran Group: A significantly more concise, 19-step enantiospecific total synthesis of (+)-phorbol was developed by the group of Phil Baran. nih.govnih.gov This route was inspired by the logic of two-phase terpene biosynthesis and commenced from the abundant monoterpene (+)-3-carene. nih.govnih.gov This strategy strategically builds the carbon skeleton and then installs key oxidations, avoiding complex functional group manipulations. nih.gov

The Cha Group: This group contributed a formal asymmetric synthesis of phorbol, further demonstrating the feasibility of constructing this complex molecule from simpler starting materials. chinesechemsoc.orgpitt.edu

These synthetic routes, while not always practical for large-scale production compared to semi-synthesis, are invaluable. nih.govnih.gov They provide access to analogs with unique oxidation patterns and functionalities that are not accessible from natural sources, enabling deeper exploration of structure-activity relationships. nih.govnih.gov

Semi-synthetic Strategies for 12-Deoxyphorbol-13-angelate Production

Given the low natural abundance of many phorbol esters and the complexity of total synthesis, semi-synthetic methods starting from readily available precursors are a highly practical and scalable alternative. stanford.edunih.gov Phorbol itself, which can be isolated in large quantities from the seed oil of plants like Croton tiglium, is a common starting material. researchgate.netjohnwoodgroup.com

A key target for semi-synthesis is prostratin (B1679730) (12-deoxyphorbol-13-acetate), a non-tumor-promoting phorbol ester with potent anti-HIV activity. nih.govcjnmcpu.com The Wender group developed an efficient, five-step semi-synthesis for prostratin and its potent analog 12-deoxyphorbol-13-phenylacetate (DPP). stanford.edunih.gov This process can start from either phorbol or crotophorbolone, which are available from renewable botanical sources, including the biodiesel candidate plant Jatropha curcas. nih.govresearchgate.net This breakthrough allows for the reliable, gram-scale production of these therapeutically promising compounds, which was previously a major bottleneck for their clinical development. nih.gov

The general strategy involves the selective deoxygenation at the C-12 position of phorbol, followed by esterification at the C-13 hydroxyl group. This approach has proven to be robust, enabling the creation of not only prostratin and DPP but also a wide range of other analogs for biological evaluation. stanford.edunih.govgoogle.com The success of these semi-synthetic routes has been crucial in advancing phorbol esters as potential therapeutics for various diseases, including HIV/AIDS. stanford.eduresearchgate.net

Regioselective Esterification and De-esterification for Analogue Generation

The biological activity of phorbol derivatives is highly dependent on the substitution pattern of the hydroxyl groups on the tigliane skeleton, particularly at the C-12, C-13, and C-20 positions. researchgate.net Therefore, the ability to selectively add (esterify) or remove (de-esterify) acyl groups at these positions is fundamental to generating analogs with tailored properties.

The challenge lies in the similar reactivity of the hydroxyl groups. To achieve regioselectivity, chemists employ a combination of strategies:

Protecting Groups: A common first step is to protect one or more hydroxyl groups to prevent them from reacting. For instance, the primary C-20 hydroxyl group is often selectively protected with a bulky trityl group, allowing for subsequent modifications at the C-12 and C-13 positions. cjnmcpu.comtandfonline.com

Steric Hindrance: The inherent steric environment around each hydroxyl group can be exploited. Reagents with different steric bulk can be used to favor acylation at the less hindered positions.

Catalysis and Reagents: Specific catalysts and coupling agents, such as 4-dimethylaminopyridine (B28879) (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are used to facilitate the esterification with various carboxylic acids. cjnmcpu.com The choice of reagents can influence the selectivity and efficiency of the reaction.

Controlled Hydrolysis: Selective de-esterification can be achieved under carefully controlled conditions. For example, mild acidic conditions (e.g., 3% perchloric acid in methanol) can be used to remove the C-20 trityl protecting group. cjnmcpu.com Mild basic conditions (e.g., potassium carbonate in methanol) or specific enzymes can also be used for selective hydrolysis of ester groups.

These techniques allow for the systematic synthesis of diverse libraries of phorbol esters. For example, by protecting the C-20 hydroxyl group, diesters can be formed at C-12 and C-13. Subsequent removal of the protecting group yields the 12,13-diester analogs. cjnmcpu.com This precise control over the acylation pattern is crucial for studying structure-activity relationships and optimizing the biological profiles of these compounds. researchgate.net

Design and Synthesis of Novel 12-Deoxyphorbol Derivatives

The design and synthesis of novel 12-deoxyphorbol derivatives are driven by the quest for compounds with improved therapeutic properties, such as enhanced potency, better selectivity for specific PKC isozymes, and reduced undesirable effects. stanford.educore.ac.uk The 12-deoxyphorbol scaffold is particularly attractive because its derivatives, like prostratin, often lack the tumor-promoting activity associated with other phorbol esters like phorbol 12-myristate 13-acetate (PMA). cjnmcpu.comnih.gov

Research in this area focuses on several key strategies:

Varying the C-13 Ester: A primary approach is to synthesize a wide array of 12-deoxyphorbol-13-esters by reacting 12-deoxyphorbol with different carboxylic acids. Studies have shown that modifying the ester group at the C-13 position significantly impacts biological activity. nih.gov For example, 12-deoxyphorbol-13-phenylacetate (DPP) was found to be more potent than prostratin (12-deoxyphorbol-13-acetate) in activating latent HIV-1. google.com

Modifications at Other Positions: While the focus is often on the C-13 ester, modifications at other positions are also explored. This includes creating diesters or triesters and altering other functional groups on the phorbol skeleton. researchgate.net For instance, the synthesis of 12-deoxyphorbol 13-(9,10-methylene)undecanoate, a novel derivative isolated from Euphorbia poisonii, highlights the structural diversity achievable. nih.gov

Simplified Analogs: Inspired by the complex structure of phorbol, researchers also design and synthesize simplified analogs that retain the key pharmacophoric features required for PKC binding but are easier to produce. core.ac.uknih.gov This "function-oriented synthesis" approach aims to capture the essential biological activity in a less complex molecular framework. stanford.edu

The synthesis of these novel derivatives, coupled with biological evaluation, provides valuable insights into the structure-activity relationships (SAR) of the phorbol class. researchgate.net This knowledge guides the rational design of the next generation of PKC modulators with potential applications in treating a range of diseases. nih.govstanford.edu

Molecular and Cellular Mechanisms of Action of 12 Deoxyphorbol 13 Angelate

Protein Kinase C (PKC) Activation and Subtype Selectivity

12-Deoxyphorbol-13-angelate (DPA) belongs to the tigliane (B1223011) family of diterpenes, which are known for their ability to activate Protein Kinase C (PKC). google.com PKC comprises a family of serine/threonine kinases that are central regulators of diverse cellular processes, including proliferation, differentiation, and apoptosis. nih.govmdpi.com The activation of PKC by phorbol (B1677699) esters like DPA is a key element of their mechanism of action. nih.gov These compounds mimic the function of the endogenous second messenger diacylglycerol (DAG), thereby directly engaging the PKC signaling cascade. helsinki.finih.gov

Direct Interaction with PKC C1 Domains

The primary molecular target for this compound and other phorbol esters is the C1 domain, a conserved cysteine-rich motif found within the regulatory region of conventional and novel PKC isozymes. nih.govebi.ac.uk The C1 domain functions as the recognition site for DAG and its exogenous mimetics. helsinki.fiebi.ac.uk Binding of ligands like DPA to the C1 domain induces a conformational change in the PKC enzyme, leading to its translocation to cellular membranes and subsequent activation. helsinki.fi

The C1 domain itself is a globular structure that coordinates two zinc ions and was first identified as the phorbol ester/DAG-binding module in PKC isoforms. ebi.ac.uk High-affinity binding is not just between the ligand and the C1 domain, but rather involves a ternary complex of the ligand, the C1 domain, and membrane phospholipids. nih.gov The ligand binds to a hydrophilic pocket within the C1 domain, and this binding completes a hydrophobic surface on the domain, which facilitates its insertion into and stabilization within the cell membrane. nih.gov

Structural studies of the C1b domain of PKCδ, a common model for this interaction, reveal how different ligands modulate the shape and hydrophobicity of the membrane-binding region. nih.gov The potency of phorbol esters is linked to their chemical structure; for instance, the presence of a hydrophobic substituent at the C-12 position, which is absent in 12-deoxyphorbols, can increase potency by complementing the hydrophobic rim of the C1 domain and enhancing interactions with lipids. nih.gov

Modulation of PKC Isozyme Translocation and Activity (e.g., PKC-δ)

12-deoxyphorbol derivatives exhibit selectivity in their ability to modulate different PKC isozymes. This selectivity is not necessarily in binding affinity but rather in the downstream consequences of binding, such as enzyme translocation and down-regulation. nih.gov

A study using the related compound 12-deoxyphorbol-13-phenylacetate (dPP) in mouse keratinocytes demonstrated clear isozyme selectivity. nih.gov The novel PKC isozymes (PKC-δ, -ε, and -η) were down-regulated by dPP with a potency approximately 100 times greater than that for the conventional isozyme PKC-α. nih.gov Specifically, the ED50 for down-regulating the novel PKCs was about 1-2 nM, compared to approximately 100 nM for PKC-α. nih.gov

PKC-δ, in particular, is a significant target. In human lung cancer A549 cells, 12-deoxyphorbol esters, including the DPA analogue prostratin (B1679730), induce rapid phosphorylation and nuclear translocation of PKC-δ. nih.govresearchgate.net This translocation of PKC-δ to the nucleus is considered a critical step for pro-apoptotic signaling. nih.gov The pattern of translocation can also be ligand-dependent; for example, the non-tumor-promoting 12-deoxyphorbol 13-phenylacetate causes PKCδ to localize to internal membranes, a different pattern than that induced by more hydrophobic, tumor-promoting phorbol esters. nih.govscispace.com This differential regulation of PKC isozymes, especially the potent effect on novel PKCs like PKC-δ, is a key feature of the action of 12-deoxyphorbol esters. nih.gov

| Compound | PKC Isozyme | Effect | Potency (ED50) | Cell Type | Reference |

|---|---|---|---|---|---|

| 12-Deoxyphorbol-13-phenylacetate (dPP) | PKC-δ, -ε, -η (Novel) | Down-regulation | ~1-2 nM | Mouse Keratinocytes | nih.gov |

| 12-Deoxyphorbol-13-phenylacetate (dPP) | PKC-α (Conventional) | Down-regulation | ~100 nM | Mouse Keratinocytes | nih.gov |

| Prostratin (12-deoxyphorbol 13-acetate) | PKC-δ | Phosphorylation & Nuclear Translocation | Not specified | A549 Lung Cancer Cells | nih.govresearchgate.net |

Downstream Signaling Pathways and Molecular Interactions

The activation of PKC by this compound initiates a cascade of downstream signaling events that influence major cellular pathways controlling cell fate.

Regulation of MAPK/ERK Cascades

A major downstream effector pathway influenced by PKC activation is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) cascade. mdpi.com This pathway is a crucial signaling chain that relays signals from cell surface receptors to the nucleus to control gene expression and processes like cell division. wikipedia.org

Research on 12-deoxyphorbol esters demonstrates a direct link to this pathway. In human non-small cell lung cancer (NSCLC) A549 cells, prostratin (a close analog of DPA) and its more potent analogue GRC-2 were shown to cause rapid and prolonged phosphorylation (hyperactivation) of ERK, which lasted for at least 24 hours. nih.govresearchgate.netmdpi.com This sustained activation of ERK is dependent on the upstream activation of PKC-δ and its substrate, Protein Kinase D (PKD). nih.govresearchgate.net Knockdown experiments confirmed that ERK is a critical mediator of the cytotoxic effects of these 12-deoxyphorbol esters, as its inhibition protected the cancer cells from growth arrest and apoptosis. nih.govmdpi.com While transient ERK activation is typically associated with proliferation, sustained hyperactivation can lead to cell cycle arrest. mdpi.com

Influence on NF-κB Signaling

PKC activation is a known upstream event for the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. google.commdpi.comnih.gov NF-κB is a transcription factor that plays a key role in inflammatory responses and cell survival. PKC agonists, including phorbol esters, can induce the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. nih.gov This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. nih.gov

Several diterpenes, including the 12-deoxyphorbol ester 12-deoxyphorbol 13-phenylacetate (DPP), have been shown to modulate PKC-NF-κB signaling. nih.gov This activity is particularly relevant in the context of virology, where PKC agonists are studied for their ability to reactivate latent HIV-1 by activating the viral long terminal repeat (LTR) through NF-κB signaling. nih.govmdpi.com

Activation of Epidermal Growth Factor Receptor (EGFR) Ligand Release

This compound (also known as prostratin) and related phorbol esters are potent activators of Protein Kinase C (PKC). acs.orgwikipedia.org This activation is a critical step in initiating the release of soluble Epidermal Growth Factor Receptor (EGFR) ligands from their membrane-anchored precursors, a process known as ectodomain shedding. acs.orgembopress.org The release of these ligands facilitates autocrine and paracrine signaling, which is crucial for various cellular processes. embopress.org

The primary mechanism involves the activation of a specific family of metalloproteinases. Research has identified A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), as the key sheddase responsible for cleaving EGFR ligand precursors in response to phorbol ester stimulation. acs.orgnih.govnih.gov Upon activation by PKC, ADAM17 cleaves the extracellular domain of transmembrane ligands, such as Transforming Growth Factor-alpha (TGF-α), releasing the mature, soluble growth factor. acs.orgmdpi.com This soluble ligand is then free to bind to and activate EGFR on the same or neighboring cells, triggering downstream signaling cascades. acs.orgembopress.org

Studies on various 12-deoxyphorbol esters have demonstrated their capacity to stimulate the release of the EGFR ligand TGF-α. acs.org This effect is mediated by the activation of PKC, which in turn activates ADAM17 to shed the ligand. acs.orgresearchgate.net The nature of the ester chain on the phorbol skeleton can influence the potency of this activity. acs.org For instance, research comparing different 12-deoxyphorbol esters found that those with isobutyrate or phenylacetate (B1230308) moieties at the C-13 position were effective at stimulating TGF-α release. acs.org

| Compound | Mechanism | Key Mediator | Released Ligand Example | Reference |

|---|---|---|---|---|

| This compound (Prostratin) | Protein Kinase C (PKC) Activation | ADAM17/TACE | TGF-α | acs.org |

| 12-Deoxyphorbol 13-isobutyrate (DPB) | Protein Kinase C (PKC) Activation | ADAM17/TACE | TGF-α | acs.org |

| 12-Deoxyphorbol 13-phenylacetate (DPP) | Protein Kinase C (PKC) Activation | ADAM17/TACE | TGF-α | acs.org |

| Phorbol 12-myristate 13-acetate (PMA) | Protein Kinase C (PKC) Activation | ADAM17/TACE | TGF-α, HB-EGF | embopress.orgnih.gov |

Modulation of Vascular Endothelial Growth Factor Receptor (VEGFR-2) Signaling

The modulation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling by 12-deoxyphorbol esters appears to be highly dependent on the specific ester moiety attached to the phorbol backbone. The VEGFR-2 pathway is fundamental for angiogenesis, the process of forming new blood vessels, which involves endothelial cell proliferation, migration, and tube formation. jst.go.jpwikipathways.org Activation of VEGFR-2 by its ligand, VEGF, triggers downstream signaling cascades, including the Phospholipase C-γ (PLC-γ) pathway, which in turn activates Protein Kinase C (PKC). biorxiv.orgbiorxiv.org

Research on a related compound, 12-Deoxyphorbol 13-palmitate, has demonstrated significant anti-angiogenic effects mediated through the suppression of the VEGFR-2 signaling pathway. researchgate.netnih.gov In studies using Human Umbilical Vein Endothelial Cells (HUVECs), 12-Deoxyphorbol 13-palmitate was found to inhibit VEGF-induced proliferation, migration, and tube formation. nih.gov Further investigation using antibody chip technology revealed that this compound decreased the expression of several key proteins involved in angiogenesis, including VEGF, VEGFR-2, and VEGFR-3. nih.gov In vivo studies confirmed these findings, showing that 12-Deoxyphorbol 13-palmitate could inhibit neovessel formation in a chorioallantoic membrane (CAM) assay and reduce microvessel density in a mouse tumor xenograft model. nih.gov

| Assay/Model | Effect of 12-Deoxyphorbol 13-palmitate | Observed Outcome | Reference |

|---|---|---|---|

| HUVEC Proliferation | Inhibition | Suppression of VEGF-induced cell growth | nih.gov |

| HUVEC Migration Assay | Inhibition | Reduced cell migration in vitro | nih.gov |

| HUVEC Tube Formation | Inhibition | Suppression of VEGF-induced capillary-like structure formation | nih.gov |

| Chick Chorioallantoic Membrane (CAM) Assay | Inhibition | Significant inhibition of neovessel formation | nih.gov |

| Antibody Chip (HUVEC) | Downregulation | Decreased expression of VEGFR-2, VEGFR-3, and VEGF proteins | nih.gov |

| Mouse Tumor Xenograft Model | Inhibition | Decreased microvessel density and attenuated VEGFR-2 signaling | nih.gov |

Biological Activities of 12 Deoxyphorbol 13 Angelate in Non Human Models and in Vitro Systems

Cellular Responses in Cultured Cells

Research into the direct cellular responses to 12-Deoxyphorbol-13-angelate, outside the context of neural cells, is not extensive. However, available data and studies on closely related compounds provide some insights into its activity.

Impact on Cell Proliferation and Cell Cycle Progression

Specific data on the impact of this compound on mammalian cell proliferation and cycle progression is limited. One study evaluated the cytotoxic activities of several phorbol (B1677699) diesters, including this compound (also referred to as DPA), against the SNU387 human hepatocellular carcinoma cell line. acs.org While the study highlighted another phorbol ester as the most potent, it implies that DPA was also assessed, though its specific IC50 value was not detailed in the main text. acs.org

In contrast, a study on a closely related compound, this compound-20-acetate, showed it had a positive or proliferative effect on the growth of the yeast Saccharomyces cerevisiae. mdpi.come-cep.org The same study found that this acetylated version was only cytotoxic to MCF7 breast cancer cells at high doses, suggesting it is not a potent anti-cancer agent. mdpi.com

While comprehensive studies on other 12-deoxyphorbol derivatives, such as 12-deoxyphorbol 13-palmitate and prostratin (B1679730) analogues, have demonstrated clear anti-proliferative effects and cell cycle arrest at the G2/M phase in various cancer cell lines, such detailed analysis for this compound is not present in the current body of literature. nih.govnih.gov

Induction of Cell Differentiation Processes

This compound has been identified as an agent capable of inducing cellular differentiation. Patent literature describes it as a weak inducer of differentiation in the human promyelocytic leukemia cell line, HL-60. google.com Further patent filings support this, noting its ability to induce differentiation in a non-T, non-B leukemic cell line. preprints.org The precise molecular pathways driving this differentiation have not been fully elucidated for this specific compound.

Mechanisms of Apoptosis Induction

The capacity of this compound to induce programmed cell death, or apoptosis, has been noted. preprints.org However, the specific molecular mechanisms underlying this effect remain largely uncharacterized in published research. Studies on other non-tumor-promoting 12-deoxyphorbol esters have shown that they can trigger apoptosis through the activation of specific signaling pathways, such as the PKC-δ/PKD/ERK cascade, but these specific pathways have not been directly confirmed for the 13-angelate ester. nih.govresearchgate.net

Table 1: Summary of Cellular Responses to this compound and Related Compounds in In Vitro Systems This table summarizes findings for this compound and notes activities of closely related analogues for context.

| Biological Activity | Compound | Cell Model | Observed Effect | Citation |

| Cytotoxicity | This compound | SNU387 (Human Hepatocellular Carcinoma) | Evaluated for cytotoxic activity, but specific potency not detailed. | acs.org |

| Proliferation | This compound-20-acetate | Saccharomyces cerevisiae (Yeast) | Positive effect on cell growth. | mdpi.come-cep.org |

| Cytotoxicity | This compound-20-acetate | MCF7 (Human Breast Cancer) | Cytotoxic only at high doses. | mdpi.com |

| Differentiation | This compound | HL-60 (Human Promyelocytic Leukemia) | Weak induction of differentiation. | google.compreprints.org |

| Apoptosis | This compound | Cell Lines (unspecified) | Induction of apoptosis noted. | preprints.org |

Modulation of Neural Progenitor Cell (NPC) Biology and Neurogenesis

The most well-documented biological activity of this compound is its ability to stimulate the proliferation of neural stem cells and promote the generation of new neurons.

Stimulation of NPC Proliferation in In Vitro Models

In vitro studies have demonstrated that this compound is a potent inducer of neural progenitor cell (NPC) proliferation. acs.org This effect is mediated through the activation of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. acs.orgmdpi.com Research has identified a library of 12-deoxyphorbols, including the 13-angelate ester, that exhibit a stronger proliferative effect on NPCs in culture than prostratin, another well-studied 12-deoxyphorbol. mdpi.com The nature of the acyl chain at the C-13 position of the phorbol skeleton is a key determinant of the compound's potency in activating PKC and promoting NPC proliferation. acs.org

Promotion of Neurogenesis in Adult Brain Animal Models

The pro-proliferative effects of this compound on NPCs observed in vitro translate to the promotion of neurogenesis in vivo. Studies show that the compound is capable of stimulating the generation of new neurons in the primary neurogenic niches of the adult mouse brain: the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus. acs.org This stimulation of the endogenous NPC population is considered a promising strategy for neuronal renewal. mdpi.com Research using murine models of accelerated aging has shown that stimulating neurogenesis with diterpenes possessing a 12-deoxyphorbol structure can prevent cognitive impairment and lead to the production of mature, functional neurons. google.com

Table 2: Effects of this compound on Neural Progenitor Cells and Neurogenesis

| Biological Process | Model System | Key Findings | Mechanism | Citation |

| NPC Proliferation | In Vitro (Adult Mouse NPCs) | Induces proliferation of neural progenitor cells. | Activation of Protein Kinase C (PKC). | acs.orgmdpi.com |

| Neurogenesis | In Vivo (Adult Mouse Brain) | Stimulates neurogenesis in the subventricular zone (SVZ) and dentate gyrus (DG). | PKC-mediated stimulation of the endogenous NPC population. | acs.orggoogle.com |

Influence on Angiogenesis Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and various disease states. It is tightly regulated by a balance of pro- and anti-angiogenic factors. The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are central to this process.

While direct studies on the effect of this compound on VEGF-induced angiogenesis are not extensively available in the reviewed literature, research on closely related 12-deoxyphorbol esters provides significant insights.

A related compound, 12-Deoxyphorbol 13-palmitate, has been shown to inhibit angiogenic processes induced by vascular endothelial growth factor (VEGF) in vitro. nih.gov Studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that 12-Deoxyphorbol 13-palmitate suppressed VEGF-induced proliferation, migration, and the formation of tube-like structures. nih.govresearchgate.net The mechanism for this inhibition involves the suppression of the VEGFR-2 signaling pathway. nih.govresearchgate.net Further in vivo experiments, such as the chorioallantoic membrane (CAM) assay, confirmed that this palmitate analogue significantly inhibited the formation of new blood vessels. nih.gov

Conversely, the activation of Protein Kinase C (PKC) by phorbol esters is generally associated with the induction of angiogenesis. physiology.orgphysiology.org Growth factors like VEGF mediate their pro-angiogenic effects, at least in part, through the activation of PKC. physiology.orgphysiology.org For instance, other deoxyphorbol (B1633219) esters, such as 12-deoxyphorbol 13-phenylacetate 20-acetate (dPPA), have been observed to induce proliferation in endothelial cells. physiology.orgphysiology.org This suggests that the biological effects of deoxyphorbol esters on angiogenesis can be highly dependent on the specific ester group attached to the phorbol backbone.

Endothelial progenitor cells (EPCs) are a population of cells circulating in the blood that can differentiate into mature endothelial cells, playing a role in the repair of injured blood vessels and in neovascularization. amegroups.orgntu.edu.tw These cells are typically characterized by surface markers such as CD34, CD133, and VEGFR-2. amegroups.org The mobilization, proliferation, and differentiation of EPCs are influenced by various growth factors, including VEGF. ijstemcell.com

Based on the available scientific literature, there is no direct evidence describing the effects of this compound on the function of endothelial progenitor cells.

Effects on Neurotransmitter Release in Ex Vivo Brain Tissues

Studies utilizing ex vivo rat brain cortical slices have demonstrated that this compound can significantly modulate the release of several key neurotransmitters. These effects are believed to be mediated through the activation of Protein Kinase C (PKC).

Research has shown that this compound enhances the electrically stimulation-induced (S-I) release of serotonin (B10506) from rat brain cortical slices. This effect was observed alongside other deoxyphorbol monoesters, indicating a structure-activity relationship where short-chain esters are effective modulators of neurotransmitter release.

In a concentration-dependent manner, this compound was found to enhance the stimulation-induced release of noradrenaline in rat brain cortex slices. Studies investigating the mechanism suggested the involvement of PKC, as the effect of this compound was significantly attenuated after PKC was down-regulated.

Similar to its effects on serotonin and noradrenaline, this compound also facilitates the release of dopamine (B1211576). Experiments on rat brain cortical slices showed that it enhanced the stimulation-induced release of dopamine in a concentration-dependent fashion.

Interactive Data Table: Effect of this compound on Neurotransmitter Release

| Neurotransmitter | Model System | Effect | Concentration Range (µM) | Mechanism |

| Serotonin | Rat brain cortical slices | Enhancement of release | Not specified | PKC Activation |

| Noradrenaline | Rat brain cortical slices | Enhancement of release | 0.1 - 3.0 | PKC Activation |

| Dopamine | Rat brain cortical slices | Enhancement of release | 0.1 - 3.0 | PKC Activation |

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of 12-deoxyphorbol derivatives, revealing varied efficacy against different microbial strains. The specific compound, this compound, and its related structures have been investigated for their ability to inhibit the growth of fungi, contributing to the broader understanding of their biological activities.

Research into the antifungal properties of compounds isolated from the latex of Euphorbia resinifera has provided insights into the activity of 12-deoxyphorbol derivatives. One such study evaluated the effects of several compounds, including this compound-20-acetate, on the yeast Saccharomyces cerevisiae and the fungus Aspergillus carbonarius. nih.govmdpi.com

Interestingly, when tested at a concentration of 400 μM, this compound-20-acetate was found to have a positive effect on the growth of Saccharomyces cerevisiae. nih.govresearchgate.net This suggests that this particular derivative does not inhibit, and may even promote, the growth of this yeast species under the tested conditions.

In contrast, a related compound, 12-deoxyphorbol-13-isobutyrate-20-acetate (B1230736), demonstrated inhibitory effects on the growth of Aspergillus carbonarius. mdpi.comresearchgate.net At concentrations of 10 μM, 50 μM, and 100 μM, this derivative reduced the growth of the fungus by 25%. mdpi.com This inhibitory effect was most evident after three days of incubation but diminished over longer incubation periods. mdpi.com These findings highlight the specificity of action of different 12-deoxyphorbol derivatives against various fungal strains.

Antifungal Activity of 12-Deoxyphorbol Derivatives

| Compound | Fungal Strain | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| This compound-20-acetate | Saccharomyces cerevisiae | 400 μM | Positive effect on growth | nih.gov, researchgate.net |

| 12-Deoxyphorbol-13-isobutyrate-20-acetate | Aspergillus carbonarius | 10, 50, 100 μM | 25% growth inhibition | mdpi.com |

The antimicrobial efficacy of 12-deoxyphorbol derivatives appears to be highly dependent on their specific chemical structures. As noted in the previous section, while 12-deoxyphorbol-13-isobutyrate-20-acetate inhibits Aspergillus carbonarius, the closely related this compound-20-acetate does not show the same effect and instead promotes the growth of Saccharomyces cerevisiae. nih.govmdpi.comresearchgate.net

This difference in activity underscores the importance of the ester group at the C-13 position in determining the antifungal spectrum and potency of these compounds. The isobutyrate derivative shows clear, albeit moderate, antifungal activity against a filamentous fungus, whereas the angelate derivative does not exhibit inhibitory action against a yeast species. nih.govmdpi.comresearchgate.net Further comparative studies with a wider range of fungal species and a broader library of 12-deoxyphorbol esters are necessary to fully elucidate the structure-activity relationships governing their antimicrobial properties.

Effects on Bone Metabolism and Osteoclastogenesis

Emerging research has identified a potential role for 12-deoxyphorbol derivatives in the regulation of bone metabolism. Specifically, certain derivatives have been shown to influence the process of osteoclastogenesis, the formation of bone-resorbing cells, which is a key factor in bone homeostasis and diseases like osteoporosis.

A derivative of 12-deoxyphorbol, 12-deoxyphorbol-13-hexadecanoate (DHD), has been demonstrated to inhibit the differentiation of osteoclasts induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.govnih.gov RANKL is a critical cytokine for osteoclast formation and function. ijbs.com Studies have shown that DHD inhibits RANKL-induced osteoclastogenesis in a dose- and time-dependent manner in vitro without causing cytotoxicity. nih.govnih.gov

The mechanism of this inhibition involves the suppression of key signaling pathways. DHD was found to repress the expression of osteoclast marker genes by interfering with RANKL-induced mitogen-activated protein kinase (MAPK) and calcium signaling pathways. nih.govnih.gov Furthermore, it inhibits the activation of the nuclear factor of activated T cells 1 (NFATc1), a master regulator of osteoclast differentiation. nih.govnih.gov Another related compound, 12-deoxyphorbol 13-acetate (DPA), also demonstrated the ability to inhibit RANKL-induced osteoclastogenesis by attenuating MAPK signaling and NFATc1 activation. nih.govresearchgate.net

Inhibitory Effects of 12-Deoxyphorbol Derivatives on Osteoclastogenesis

| Compound | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| 12-Deoxyphorbol-13-hexadecanoate (DHD) | Inhibits RANKL-induced osteoclastogenesis in a dose- and time-dependent manner. | Suppresses RANKL-induced MAPK and calcium signaling pathways; Inhibits NFATc1 activation. | nih.gov, nih.gov |

| 12-Deoxyphorbol 13-acetate (DPA) | Decreases RANKL-induced osteoclastogenesis dose-dependently. | Attenuates MAPK signaling and NFATc1 activation. | nih.gov, researchgate.net |

The in vitro inhibitory effects of 12-deoxyphorbol derivatives on osteoclastogenesis translate to protective effects against bone loss in animal models. Preclinical studies using ovariectomized (OVX) mice, a common model for postmenopausal osteoporosis, have shown that 12-deoxyphorbol-13-hexadecanoate (DHD) can protect against bone loss. nih.govfrontiersin.org

In these studies, administration of DHD to OVX mice resulted in the attenuation of bone loss, demonstrating its potential to act as a therapeutic agent for osteoporosis. nih.govfrontiersin.org The suppression of bone resorption is a direct consequence of the inhibition of osteoclast formation and function, as detailed in the previous section. By preventing the excessive activity of osteoclasts, DHD helps to maintain bone mass and structural integrity in a model of estrogen deficiency-induced bone loss. nih.govfrontiersin.org

Antiviral Properties and Latency Modulation (referencing related 12-deoxyphorbols)

Certain 12-deoxyphorbols have demonstrated notable antiviral activities, particularly against the Human Immunodeficiency Virus (HIV). bsmiab.orgmdpi.com These compounds can influence viral replication and have been investigated for their potential to modulate viral latency, a state where the virus remains dormant within host cells.

Some non-tumor-promoting 12-deoxyphorbol esters, such as prostratin (12-deoxyphorbol-13-acetate) and 12-deoxyphorbol-13-phenylacetate (DPP), have shown potent activity in inducing the expression of HIV from latently infected cells. mdpi.comescholarship.org This "shock and kill" strategy aims to reactivate the latent virus, making it susceptible to antiviral therapies. The mechanism of action is believed to involve the activation of protein kinase C (PKC) isoforms. bsmiab.orgescholarship.org

For instance, 12-deoxyphorbol-13-phenylacetate has been found to be significantly more potent than prostratin in inducing viral production from latently infected cell lines. pnas.orgpnas.org Furthermore, various 12-deoxyphorbol derivatives have exhibited anti-HIV-1 potential with IC50 values in the micromolar range. bsmiab.org Additionally, certain 12-deoxyphorbols have shown strong antiviral activity against the Chikungunya virus (CHIKV). mdpi.comnih.gov

Antiviral and Latency Modulating Activities of 12-Deoxyphorbols

| Compound/Derivative | Virus | Activity | Mechanism | Reference |

|---|---|---|---|---|

| Prostratin (12-deoxyphorbol-13-acetate) | HIV | Induction of latent virus expression | PKC activation | mdpi.com, escholarship.org |

| 12-Deoxyphorbol-13-phenylacetate (DPP) | HIV | Potent induction of latent virus expression | PKC activation | pnas.org, pnas.org |

| Various 12-deoxyphorbol derivatives | HIV-1 | Inhibition of viral replication (IC50: 0.3-1.9 μM) | Not specified | bsmiab.org |

| Various 12-deoxyphorbols | Chikungunya Virus (CHIKV) | Strong anti-CHIKV activity | Not specified | mdpi.com |

| 12-deoxyphorbol-13(2″-methyl)butyrate | HIV-I and HIV-II | Strong selective antiviral effect | Not specified | nih.gov |

Upregulation of Latent HIV-1 Provirus Expression

This compound, a member of the diterpene ester family, has been investigated for its capacity to reactivate latent Human Immunodeficiency Virus type 1 (HIV-1). This activity is a critical component of the "shock and kill" strategy, which aims to eradicate the latent HIV reservoir in infected individuals. The primary mechanism underlying this reactivation involves the activation of Protein Kinase C (PKC).

The activation of PKC by phorbol esters like this compound initiates a signaling cascade that leads to the activation of transcription factors, notably NF-κB and AP-1. plos.org These transcription factors bind to the HIV-1 Long Terminal Repeat (LTR), the promoter region of the integrated provirus, and drive the expression of viral genes. plos.orghep.com.cn This process effectively "unmasks" the latently infected cells, making them recognizable to the immune system or susceptible to virally induced cytopathic effects.

Studies have demonstrated that this compound can enhance the release of neurotransmitters like noradrenaline and dopamine in a concentration-dependent manner, a process also linked to PKC activation. acs.org While not directly measuring HIV-1 expression, this highlights its potent biological activity. In the context of HIV-1 latency, research on related compounds such as ingenol-3-angelate has shown effective latency reversal both in vitro and ex vivo. mdpi.comnih.gov Specifically, ingenol-3-angelate, which shares the angelate ester moiety, has been shown to reactivate latent HIV-1 expression in U1 cells at nanomolar concentrations. nih.gov This suggests that the angelate ester at the C-13 position of the phorbol backbone is a key structural feature for this biological activity.

The potency of these compounds is influenced by the nature and position of the ester groups on the diterpene ring, with modifications at carbon 3 and 13 being particularly important for PKC activation. plos.org

Table 1: Research Findings on the Upregulation of Latent HIV-1 Provirus Expression by this compound and Related Compounds

| Compound | Model System | Key Findings |

| This compound | In vitro (neurotransmitter release assay) | Enhanced noradrenaline and dopamine release in a concentration-dependent manner (0.1-3.0 μM), indicating potent PKC activation. acs.org |

| Ingenol-3-angelate | U1 cells (latently infected) | Reactivated latent HIV-1 expression at concentrations of 2.5–25.0 nM. nih.gov |

| Phorbol Esters (general) | Reporter cell lines, human PBMCs | Activate the HIV-LTR, mainly via NF-κB and AP-1 signaling pathways. plos.org |

Inhibition of HIV Infection and Viral Spread

In addition to its role in reactivating latent HIV, this compound and its analogs exhibit a dual function by also inhibiting new HIV infections and the subsequent spread of the virus. This inhibitory action is crucial as it would prevent the newly produced virions from infecting other cells, a significant concern when using latency-reversing agents.

The primary mechanism for this anti-HIV activity is the downregulation of HIV-1 cellular receptors. mdpi.com Treatment of cells with phorbol esters, including prostratin (12-deoxyphorbol-13-acetate), a close analog of this compound, leads to a reduction in the surface expression of the primary HIV receptor, CD4, as well as the co-receptors CXCR4 and CCR5. plos.orgashpublications.org By diminishing the availability of these essential entry receptors on the surface of target cells, the compound effectively blocks the initial stages of HIV-1 infection.

This dual activity—reactivating latent virus while simultaneously protecting uninfected cells—makes compounds like this compound particularly promising candidates for HIV eradication therapies. ashpublications.org The ability to inhibit de novo infection is a significant advantage over other latency-reversing agents that may only activate viral expression without preventing further viral propagation.

Table 2: Research Findings on the Inhibition of HIV Infection and Viral Spread by this compound and Related Compounds

| Compound/Class | Model System | Mechanism of Action |

| Prostratin (12-deoxyphorbol-13-acetate) | Human PBMCs, T-lymphocyte cell lines | Inhibits de novo HIV-1 infection. ashpublications.org |

| Prostratin (12-deoxyphorbol-13-acetate) | CD4+ T-cells | Downregulates the expression of the CD4 receptor. ashpublications.org |

| Ingenol Synthetic Derivatives (ISDs) | Lymphocytic cell line (MT-4), human PBMCs | Downregulation of surface CD4, CCR5, and CXCR4. plos.org |

Structure Activity Relationship Sar Studies of 12 Deoxyphorbol 13 Angelate and Derivatives

Influence of Acyl Substituents at C-12 and C-13 on Biological Potency

The nature and position of acyl substituents on the phorbol (B1677699) backbone, particularly at the C-12 and C-13 positions, are critical determinants of biological activity. The presence of two ester groups, as seen in phorbol-12-myristate-13-acetate (PMA), generally leads to high potency. acs.org However, derivatives lacking a substituent at C-12 but possessing ester groups at C-13 and C-16, known as 12-deoxy-16-hydroxyphorbol 13,16-diesters, also exhibit significant activity. acs.org

Studies have shown that the type of ester chain on the phorbol skeleton influences the nature of the biological activity. us.es For instance, among 12-deoxyphorbol esters, those with a phenylacetate (B1230308) or isobutyrate chain at C-13, such as 12-deoxyphorbol-13-phenylacetate (DPP) and 12-deoxyphorbol-13-isobutyrate (DPB), demonstrate good activity. us.es This suggests that the specific chemical properties of the acyl group, beyond just its presence, play a crucial role.

Furthermore, research indicates that the location of the acyl chains is important. Comparing the effects of diesters at the C-12 and C-13 positions with those at the C-13 and C-16 positions helps to understand the influence of the relative position of the ester groups on the tigliane (B1223011) skeleton. us.es In some cases, the exchange of acyl chains between the C-12 and C-13 positions has been studied to determine if the activity is tied to a specific location or simply the presence of the chains in that region of the molecule. us.es

The following table summarizes the activity of various 12-deoxyphorbol esters with different substituents, highlighting the importance of the acyl groups at C-13.

| Compound Name | C-13 Substituent | Observed Activity |

| Prostratin (B1679730) (12-deoxyphorbol-13-acetate) | Acetate (B1210297) | Induces neural progenitor cell proliferation. acs.org |

| 12-deoxyphorbol-13-phenylacetate (DPP) | Phenylacetate | Good activity in inducing neural progenitor cell proliferation. us.es |

| 12-deoxyphorbol-13-isobutyrate (DPB) | Isobutyrate | Highest capacity to stimulate neurogenesis in vivo. acs.org |

| 12-deoxyphorbol-13-angelate (DPA) | Angelate | Induces neural progenitor cell proliferation. acs.org |

| 12-deoxyphorbol-13-hexadecanoate | Hexadecanoate | Promising cytotoxic activity against Ramos B cells. mdpi.com |

Role of the C-12 Hydroxyl Group vs. Deoxyphorbol (B1633219) Moiety on Activity Profiles

The presence or absence of a hydroxyl group at the C-12 position significantly modulates the biological activity of phorbol esters. The 12-deoxyphorbol moiety, which lacks this hydroxyl group, is a key feature of compounds like this compound.

The presence of a free hydroxyl group at C-12 tends to decrease the biological activity when compared to analogous compounds with two acyloxy moieties. acs.orgus.es This suggests that the C-12 hydroxyl group can have an attenuating effect on potency. Conversely, the absence of this hydroxyl group in 12-deoxyphorbol derivatives is often associated with a different and sometimes more desirable activity profile. For example, 12-deoxyphorbol derivatives such as prostratin and 12-deoxyphorbol-13-phenylacetate are not tumor-promoting, unlike some of their C-12 hydroxyl-containing counterparts. mdpi.com

Impact of Ester Chain Length and Lipophilicity on Cellular and Molecular Effects

The length and lipophilicity of the ester chains attached to the phorbol skeleton are crucial factors that influence the cellular and molecular effects of these compounds. It is generally understood that high tumor-promoting activity by phorbol esters requires longer acyl chains at both the C-12 and C-13 positions. mdpi.com

In contrast, 12-deoxyphorbol derivatives with short-chain substituents, such as prostratin (12-deoxyphorbol-13-acetate), are not tumor-promoting and can even exhibit anti-proliferative activity against certain cancer cells. mdpi.com This highlights a critical SAR principle: shorter, less lipophilic ester chains can lead to a more favorable therapeutic profile.

Compounds with two ester groups but with less lipophilic chains than those found in highly potent tumor promoters like PMA are thought to have a better activity profile. acs.org For example, 12-deoxyphorbol-13-hexadecanoate, which has a long acyl chain at C-13, showed significant cytotoxic activity against Ramos B cells, suggesting that a saturated aliphatic acyl group at C-13 is important for this specific activity. mdpi.com

The lipophilicity of the ester chains can also influence how these molecules interact with cell membranes and their protein targets, such as Protein Kinase C (PKC). The hydrophobicity of the side chains can affect the binding affinity and the conformational changes induced in the target protein, thereby modulating the downstream signaling pathways.

Stereochemical Requirements for Observed Biological Activities

The three-dimensional arrangement of atoms, or stereochemistry, of the phorbol core and its substituents is a critical factor for biological activity. The tigliane diterpene skeleton has a specific stereochemical configuration that is essential for its interaction with biological targets.

Furthermore, the stereochemistry at specific chiral centers can be crucial. For example, in some diastereomeric pairs of diterpenes, only one isomer shows activity, highlighting the importance of the configuration at specific carbon atoms for cytotoxicity. semanticscholar.orgmdpi.com While detailed stereochemical studies specifically on this compound are not extensively reported in the provided context, the general principles of stereochemistry in phorbol esters strongly suggest that the specific spatial arrangement of the angelate group at C-13 and other substituents on the tigliane backbone is a prerequisite for its observed biological activities.

Analytical Methodologies in 12 Deoxyphorbol 13 Angelate Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV)

The definitive structure of 12-Deoxyphorbol-13-angelate is established through a combination of spectroscopic methods that probe its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is fundamental for determining the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed. For a related compound, this compound-20-acetate, extensive ¹³C NMR data has been recorded, showing characteristic signals for the tigliane (B1223011) skeleton and the angelate ester group. mdpi.com Key resonances include those for the ketone at C-3 (δ ≈ 209.2 ppm), multiple olefinic carbons (δ ≈ 127.5-161.6 ppm), and the ester carbonyls (δ ≈ 169.6, 170.9 ppm). mdpi.com Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple-Quantum Correlation), and HMBC (Heteronuclear Multiple-Bond Correlation) are used to establish connectivity between protons and carbons, confirming the precise location of the angelate group at the C-13 position. acs.orgthieme-connect.com

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound and its derivatives typically shows strong absorption bands corresponding to hydroxyl groups (around 3330–3400 cm⁻¹), the carbonyl of the ester group (around 1720 cm⁻¹), and the ketone on the tigliane ring (around 1696 cm⁻¹). thieme-connect.com

Ultraviolet (UV) Spectroscopy : UV spectroscopy provides information about the conjugated systems within the molecule. The UV spectrum for phorbol (B1677699) esters like this compound generally displays absorption maxima (λmax) related to its electronic transitions, often recorded around 289-296 nm. thieme-connect.commdpi.com

Table 1: Spectroscopic Data for this compound and a Related Derivative

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹³C NMR | This compound-20-acetate | δ (ppm): 209.2 (C=O, ketone), 170.9, 169.6 (C=O, esters), 161.6, 141.2, 134.9, 134.2, 133.0, 127.5 (olefinic C) | mdpi.com |

| IR | 13-Acetoxy-20-O-angeloyl-12-deoxyphorbol | νₘₐₓ (cm⁻¹): 3330–3400 (OH), 1720 (ester C=O), 1696 (ketone C=O) | thieme-connect.com |

| UV | 13-Acetoxy-20-O-angeloyl-12-deoxyphorbol | λₘₐₓ (nm): 347, 296 | thieme-connect.com |

| UV | 12-Deoxyphorbol 13-angelate (DPA) | λₘₐₓ (nm): 289 | mdpi.com |

Mass Spectrometry-Based Methods for Identification and Fragmentation Analysis (e.g., HRMS, UHPLC-HRMS^E, MS/MS)

Mass spectrometry (MS) is indispensable for confirming the molecular weight and formula of this compound and for analyzing its structure through fragmentation.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For instance, the high-resolution electrospray ionization mass spectrometry (HRESIMS) of this compound-20-acetate showed a [M-H]⁻ ion at m/z 471.2389, corresponding to the calculated value of 471.2388 for the formula C₂₇H₃₅O₇. mdpi.com This level of accuracy is crucial for distinguishing between isomeric compounds. acs.org

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS^E) : This powerful hyphenated technique combines the high separation efficiency of UHPLC with the high-resolution and fragmentation capabilities of MS^E (a data-independent acquisition mode). researchgate.net It is widely used for the targeted and non-targeted screening of 12-deoxyphorbol esters in complex mixtures, such as plant latex. mdpi.comresearchgate.net The method allows for the detection of known compounds like this compound and the identification of new, related structures based on their accurate mass and specific fragmentation patterns. acs.orgmdpi.com The data-independent acquisition allows for the fragmentation of all ions within a specified mass range, providing comprehensive structural information. us.es

Tandem Mass Spectrometry (MS/MS) : MS/MS experiments are performed to study the fragmentation pathways of the parent ion. For 12-Deoxyphorbol-13-acyl derivatives, characteristic fragmentation patterns are observed in their high-energy HRMS^E spectra. mdpi.com These patterns, which often involve the loss of the ester groups, are considered diagnostic and help to confirm the structural class of the compound. acs.orgmdpi.com

Table 2: Mass Spectrometry Data for this compound (DPA) and its 20-acetate derivative

| Method | Compound | Ionization Mode | Observed Ion (m/z) | Inferred Information | Reference |

|---|---|---|---|---|---|

| HRMS | 12-Deoxyphorbol 13-angelate (DPA) | ESI+ | [M+Na]⁺ | Molecular formula confirmation | mdpi.com |

| HRMS-ESI | This compound-20-acetate | ESI- | 471.2389 [M-H]⁻ | Elemental Composition: C₂₇H₃₅O₇ | mdpi.com |

| UHPLC-HRMS^E | 12-Deoxyphorbol 13-acyl derivatives | ESI+ | Parent and fragment ions | Identification in complex mixtures, structural class confirmation | mdpi.comresearchgate.net |

Chromatographic Separation and Quantification Methods (e.g., HPLC, TLC, CLC)

The isolation and purification of this compound from natural sources, primarily the latex of Euphorbia species, require various chromatographic techniques. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in its preparative or semi-preparative formats, is a key tool for the final purification of 12-deoxyphorbol esters. researchgate.netnih.gov Reverse-phase HPLC (RP-HPLC) is commonly used, where compounds are separated based on their hydrophobicity. acs.org The isolation of 12-deoxyphorbol-20-acetate 13-angelate has been achieved using normal-phase HPLC. nih.gov

Thin-Layer Chromatography (TLC) : TLC is a rapid and effective method for monitoring the progress of chemical reactions and the separation process during column chromatography. acs.org It allows for the quick visualization of the components in a fraction under UV light or after staining.

Column Liquid Chromatography (CLC) : CLC is the primary method for the initial fractionation of crude plant extracts. researchgate.net Silica gel is a common stationary phase for separating diterpenoids. mdpi.com The extract is passed through the column, and different fractions are collected using a gradient of solvents with increasing polarity. These fractions are then further purified using other chromatographic methods like HPLC. researchgate.netnih.gov

Table 3: Chromatographic Methods Used for this compound Research

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase | Reference |

|---|---|---|---|---|

| Column Chromatography | Initial fractionation of crude extract | Silica gel | Solvent gradient (e.g., hexane-ethyl acetate) | researchgate.net |

| HPLC | Purification and isolation | C18 (Reverse-Phase), Silica (Normal-Phase) | Acetonitrile (B52724)/water or other solvent systems | nih.govscribd.com |

| TLC | Reaction monitoring, fraction analysis | Silica gel | Varies based on separation needs | acs.org |

Bioassays and Cellular Assays for Functional Characterization

To understand the biological effects of this compound, a range of in vitro bioassays and cellular assays are utilized. These assays primarily investigate its interaction with cellular targets and its subsequent effects on cell behavior.

Protein Kinase C (PKC) Activation Assays : Phorbol esters are known activators of protein kinase C (PKC) isozymes. nih.govnih.gov Assays measuring PKC activation are central to characterizing the mechanism of action of this compound. The ability of the compound to induce the translocation of PKC isoforms (e.g., PKC-δ) from the cytosol to cellular membranes is a key indicator of its activity. nih.gov

Cell Proliferation and Neurogenesis Assays : Studies have shown that this compound (DPA) can induce the proliferation of adult neural progenitor cells (NPCs). acs.org This is often evaluated in vitro by treating NPC cultures with the compound and measuring the increase in cell number or the formation of neurospheres. The ability to stimulate neurogenesis is a significant area of research for this class of compounds. acs.orgus.es

Cytotoxicity and Growth Inhibition Assays : The effect of the compound on cell viability is assessed using cytotoxicity assays. For example, the MTT assay is used to measure the metabolic activity of cells as an indicator of cell viability after treatment. nih.gov Such assays have been used to show that while some phorbol esters are potent tumor promoters, 12-deoxyphorbol esters like prostratin (B1679730) (12-deoxyphorbol 13-acetate) can inhibit the growth of certain cancer cell lines. nih.gov In one study, a related compound, this compound-20-acetate, was found to have a positive effect on the growth of Saccharomyces cerevisiae yeast cells at a concentration of 400 μM. mdpi.com

TGF-α Release Assay : The ability of this compound and related compounds to induce the release of Transforming Growth Factor-alpha (TGF-α) has been evaluated. This assay is relevant because TGF-α release is linked to the promotion of NPC proliferation. acs.org

Comparative Analysis with Other Phorbol Esters in Academic Research

Distinctions in Mechanism and Activity from Prototypical Phorbol (B1677699) Esters (e.g., PMA/TPA)

Phorbol 12-myristate 13-acetate (PMA), also known as TPA, is the most extensively studied phorbol ester and serves as a prototypical activator of PKC. nih.gov Both DPA and PMA are tigliane (B1223011) diterpenes that mimic the endogenous PKC ligand, diacylglycerol (DAG), thereby activating conventional and novel PKC isoforms. nih.govnih.gov However, the structural differences between their side chains at the C12 and C13 positions lead to notable distinctions in their biological activities.

The tumor-promoting activity of phorbol esters is a significant point of differentiation. High tumor-promoting activity is often associated with longer acyl residues at both the C-12 and C-13 positions, as seen in PMA. nih.gov In contrast, 12-deoxyphorbol derivatives with shorter-chain substituents, like the angelate group in DPA, are generally considered non-tumor promoting. nih.gov This difference is thought to be related to the hydrophobicity of the molecule, which influences how it interacts with the cell membrane and the C1 domain of PKC isoforms. nih.gov

The lipophilicity of the phorbol ester can dictate the pattern and kinetics of PKC isoform translocation, which in turn governs the biological response. nih.gov While direct comparative studies on the PKC isoform selectivity of DPA are limited, research on other 12-deoxyphorbol esters suggests that less hydrophobic compounds may induce different patterns of PKC translocation compared to the highly lipophilic PMA. nih.gov For instance, the more hydrophilic 12-deoxyphorbol 13-phenylacetate leads to a rapid translocation of PKCδ to internal membranes, a pattern associated with an inhibition of tumor promotion. nih.gov It is plausible that DPA, with its relatively less hydrophobic angelate group compared to PMA's myristate acetate (B1210297), may exhibit a similar differential activation of PKC isoforms, leading to its distinct biological profile, such as the induction of neural progenitor cell proliferation without promoting tumorigenesis.

| Feature | 12-Deoxyphorbol-13-angelate (DPA) | Phorbol 12-myristate 13-acetate (PMA/TPA) |

| Structure | 12-Deoxyphorbol with an angelate group at C-13 | Phorbol with a myristate group at C-12 and an acetate group at C-13 |

| Tumor Promotion | Generally considered non-tumor promoting | Potent tumor promoter |

| Primary Target | Protein Kinase C (PKC) | Protein Kinase C (PKC) |

| Known Activity | Induces neural progenitor cell proliferation | Potent activator of various cellular processes, including inflammation and cell differentiation |

Comparison with Other 12-Deoxyphorbol Esters (e.g., Prostratin (B1679730), 12-Deoxyphorbol 13-isobutyrate)

A comparative analysis of DPA with other 12-deoxyphorbol esters, such as Prostratin (12-deoxyphorbol 13-acetate) and 12-Deoxyphorbol 13-isobutyrate (DPB), reveals further structure-activity relationships within this subclass of compounds. All three are known PKC activators but exhibit distinct biological effects.

Prostratin is a well-known non-tumor-promoting phorbol ester with potent anti-HIV activity. nih.govashpublications.org It activates latent HIV-1 expression while also inhibiting de novo viral infection. nih.govashpublications.org Prostratin's mechanism involves the activation of PKC, leading to the stimulation of the NF-κB signaling pathway. nih.gov Like DPA, Prostratin is considered non-tumor promoting due to the nature of its C13 substituent.

12-Deoxyphorbol 13-isobutyrate (DPB) is another PKC activator, with a noted selectivity for PKCα. medchemexpress.com It has been shown to induce vasocontraction through PKC activation and, interestingly, has demonstrated the highest capacity to stimulate neurogenesis in vivo when compared to both DPA and Prostratin. This suggests that the isobutyrate side chain may confer a greater potency in specific biological contexts like neural stem cell proliferation and differentiation. medchemexpress.com

While all three compounds activate PKC, the specific nature of the ester group at the C-13 position appears to fine-tune their biological activity, leading to different primary therapeutic indications.

| Compound | Key Biological Activities | Primary PKC Isoform (if known) |

| This compound (DPA) | Induces neural progenitor cell proliferation | Not specified in available research |

| Prostratin | Anti-HIV, reactivates latent HIV-1 | General PKC activator |

| 12-Deoxyphorbol 13-isobutyrate (DPB) | Potent stimulator of neurogenesis, induces vasocontraction | PKCα |

Similarities and Differences with Other Diterpenoid Classes (e.g., Ingenols, Daphnanes)

The biological activities of DPA can also be contextualized by comparing it to other classes of diterpenoid PKC activators, such as the ingenols and daphnanes. These compounds share the ability to activate PKC but belong to different structural families, which results in varied biological outcomes.

Ingenols , such as Ingenol 3-angelate (the active ingredient in the FDA-approved drug Picato® for actinic keratosis), are structurally related to the tigliane phorbol esters. nih.govresearchgate.netnih.gov Like DPA, Ingenol 3-angelate is a PKC activator. researchgate.netnih.gov However, its mechanism of action is characterized by a dual effect: rapid induction of localized cell death (necrosis) followed by an inflammatory response that clears the remaining cancerous cells. nih.gov While both DPA and Ingenol 3-angelate have an angelate ester, the core diterpenoid structure (ingenane vs. tigliane) leads to these distinct cellular responses. Studies comparing Ingenol 3-angelate to PMA have shown differences in the translocation patterns of PKC isoforms, which likely contributes to their different biological effects. researchgate.netnih.gov

Daphnanes are another class of diterpenoids that activate PKC. nih.govoup.com They share a similar tricyclic core with the tiglianes but have a different carbon skeleton. nih.gov Like phorbol esters, the biological activity of daphnanes can vary significantly based on their substitution patterns. ucl.ac.uk Some daphnanes are potent tumor promoters, while others exhibit anti-leukemic or anti-HIV properties. nih.gov The ability of both tiglianes (like DPA) and daphnanes to activate PKC underscores the importance of this enzyme as a common target for these diterpenoids, while the specific cellular outcomes are dictated by the unique structural features of each compound class and their differential interactions with PKC isoforms. nih.govucl.ac.uk

| Diterpenoid Class | Core Structure | Primary Mechanism | Notable Biological Activities |

| Tiglianes (e.g., this compound) | Tigliane | PKC Activation | Neurogenesis, Anti-HIV (Prostratin) |

| Ingenols (e.g., Ingenol 3-angelate) | Ingenane | PKC Activation | Induction of cell necrosis, inflammatory response |

| Daphnanes | Daphnane | PKC Activation | Varied: Tumor promotion, anti-leukemic, anti-HIV |

Future Directions and Research Implications for 12 Deoxyphorbol 13 Angelate

Elucidation of Further Specific PKC Isozyme Interactions and Their Biological Consequences

A primary avenue of future research will be to dissect the specific interactions of 12-Deoxyphorbol-13-angelate with various protein kinase C (PKC) isozymes. While it is known to be a PKC activator, the precise affinity and downstream effects on individual isozymes remain an area of active investigation. acs.orgmdpi.com Understanding these specific interactions is crucial, as different PKC isozymes can trigger distinct and sometimes opposing cellular responses, including proliferation, apoptosis, and differentiation. physiology.org